molecular formula C29H46N8O7S B12115236 Kininogen-Based Thrombin Inhibitor H-Phe-Gln-Val-Val-Cys-Gly-NH2

Kininogen-Based Thrombin Inhibitor H-Phe-Gln-Val-Val-Cys-Gly-NH2

Cat. No.: B12115236
M. Wt: 650.8 g/mol
InChI Key: WTXLFXLSDCKAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kininogen-Based Thrombin Inhibitor H-Phe-Gln-Val-Val-Cys-Gly-NH2 is a synthetic peptide designed to inhibit thrombin, an enzyme involved in blood coagulation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kininogen-Based Thrombin Inhibitor H-Phe-Gln-Val-Val-Cys-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

Kininogen-Based Thrombin Inhibitor H-Phe-Gln-Val-Val-Cys-Gly-NH2 can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT or TCEP in aqueous solutions.

    Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with altered sequences.

Scientific Research Applications

Kininogen-Based Thrombin Inhibitor H-Phe-Gln-Val-Val-Cys-Gly-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in inhibiting thrombin and its effects on blood coagulation pathways.

    Medicine: Potential therapeutic agent for preventing and treating thrombotic disorders.

    Industry: Utilized in the development of diagnostic assays and therapeutic formulations.

Mechanism of Action

The compound exerts its effects by binding to the active site of thrombin, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of fibrinogen to fibrin, a crucial step in blood clot formation. The molecular targets include the active site residues of thrombin, and the pathways involved are primarily related to the coagulation cascade.

Comparison with Similar Compounds

Similar Compounds

    Hirudin: A natural thrombin inhibitor derived from leeches.

    Argatroban: A small molecule thrombin inhibitor used clinically.

    Bivalirudin: A synthetic peptide similar to hirudin.

Uniqueness

Kininogen-Based Thrombin Inhibitor H-Phe-Gln-Val-Val-Cys-Gly-NH2 is unique due to its specific sequence and synthetic origin, allowing for precise modifications and optimization for research and therapeutic purposes. Unlike natural inhibitors, it can be tailored to enhance its stability, potency, and selectivity.

Biological Activity

Kininogen-based thrombin inhibitors, particularly the peptide H-Phe-Gln-Val-Val-Cys-Gly-NH2, represent a significant advancement in anticoagulant therapy. This compound is derived from high molecular weight kininogen (HK), which plays a crucial role in hemostasis and thrombosis by modulating thrombin activity. Understanding the biological activity of this inhibitor is essential for its potential therapeutic applications.

The primary mechanism through which H-Phe-Gln-Val-Val-Cys-Gly-NH2 exerts its effects is by inhibiting thrombin-induced platelet aggregation. Thrombin, a serine protease, activates platelets and promotes clot formation. The kininogen-derived inhibitor specifically targets the interaction between thrombin and its receptor on platelets, thereby preventing aggregation and subsequent clot formation.

  • Inhibition of Thrombin Binding : Research indicates that HK inhibits the binding of thrombin to platelets, effectively blocking its action without affecting other pathways such as ADP-induced aggregation .
  • Dose-Dependent Activity : The inhibitory effect of HK on thrombin-induced platelet aggregation has been found to be dose-dependent, with complete inhibition observed at concentrations around 0.67 µmol/L .

In Vitro Studies

A series of studies have demonstrated the efficacy of H-Phe-Gln-Val-Val-Cys-Gly-NH2 in vitro:

  • Platelet Aggregation Assays : Inhibition was measured using washed human platelets exposed to thrombin. The compound showed significant inhibition of both alpha- and gamma-thrombin-induced aggregation, with an effective concentration (EC50) significantly higher when platelets were suspended in plasma deficient in kininogen .
  • Mechanistic Insights : The compound did not increase intracellular cAMP levels, which is crucial for maintaining platelet inactivity during thrombin exposure . This suggests a specific inhibitory pathway that does not involve general platelet activation mechanisms.

Case Studies

Several case studies have highlighted the therapeutic potential of kininogen-derived inhibitors:

  • Acute Liver Injury Models : In animal models of acetaminophen-induced liver injury, HK deficiency was associated with reduced hepatotoxicity. This suggests that inhibiting thrombin activity can mitigate inflammatory responses linked to liver damage .
  • Thromboinflammatory Conditions : In conditions characterized by excessive thrombin activity, such as sepsis or acute coronary syndrome, the use of H-Phe-Gln-Val-Val-Cys-Gly-NH2 could provide therapeutic benefits by reducing thrombin-mediated complications .

Data Tables

StudyCompoundEffect on Thrombin ActivityEC50 (µmol/L)
HKInhibits aggregation0.67
H-Phe...Reduces hepatotoxicityNot specified
VariousCompetitive inhibition0.25 - 1.5

Properties

Molecular Formula

C29H46N8O7S

Molecular Weight

650.8 g/mol

IUPAC Name

N-[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[(2-amino-3-phenylpropanoyl)amino]pentanediamide

InChI

InChI=1S/C29H46N8O7S/c1-15(2)23(28(43)35-20(14-45)26(41)33-13-22(32)39)37-29(44)24(16(3)4)36-27(42)19(10-11-21(31)38)34-25(40)18(30)12-17-8-6-5-7-9-17/h5-9,15-16,18-20,23-24,45H,10-14,30H2,1-4H3,(H2,31,38)(H2,32,39)(H,33,41)(H,34,40)(H,35,43)(H,36,42)(H,37,44)

InChI Key

WTXLFXLSDCKAEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.